molecular formula C13H12FN3O2 B6385971 N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide CAS No. 1261934-85-3

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide

Cat. No.: B6385971
CAS No.: 1261934-85-3
M. Wt: 261.25 g/mol
InChI Key: JSJKLDCTFIPUBU-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethyl group, a fluorine atom, and a hydroxypyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzoyl chloride derivative, which is then subjected to nucleophilic substitution reactions to introduce the ethyl and fluorine substituents. The hydroxypyrimidinyl group can be introduced through a condensation reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide
  • N-Ethyl-2-fluoro-4-(2-hydroxypyrimidin-5-yl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-2-15-12(18)10-4-3-8(5-11(10)14)9-6-16-13(19)17-7-9/h3-7H,2H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKLDCTFIPUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686872
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-85-3
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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